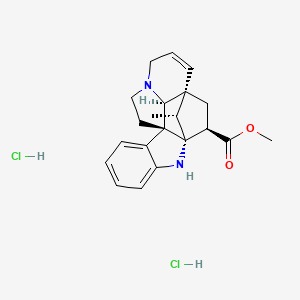

Vindolinine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vindolinine dihydrochloride is a useful research compound. Its molecular formula is C21H26Cl2N2O2 and its molecular weight is 409.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Biosynthetic Formation via Fe/2OG Dioxygenase Catalysis

Vindolinine biosynthesis in Catharanthus roseus involves a redox-neutral reaction catalyzed by vindolinine synthase (VNS), a Fe(II)/α-ketoglutarate-dependent dioxygenase . This enzyme converts the unstable intermediate dehydrosecodine into three isomers: 19-S-vindolinine, 19-R-vindolinine, and venalstonine (Fig. 1). Key reaction parameters include:

| α-Ketoglutarate (mM) | Ascorbate (mM) | FeSO₄ (μM) | Relative Activity (%) |

|---|---|---|---|

| 0.5 | 7.5 | 2 | 100 |

| 0.2 | 7.5 | 2 | 104 |

| 2.0 | 7.5 | 2 | 86 |

| Standard conditions optimize cofactor stoichiometry for isomer production . |

Deuterium-labeling studies confirmed the incorporation of a single D atom from D₂O into vindolinine derivatives, supporting a radical-mediated mechanism .

Hydrogenation and Ring-Opening Reactions

Catalytic hydrogenation of vindolinine dihydrochloride under acidic conditions (PtO₂ in acetic acid) yields tetrahydrovindolinine via hydrogenolytic opening of the unsaturated piperidine ring . Neutral conditions (ethyl acetate, H₂/Pd) instead saturate the C6–C7 double bond, producing dihydrovindolinine derivatives. These reactions are critical for structural elucidation:

Stereochemical Transformations

Vindolinine’s C19 stereochemistry can be inverted under mild basic conditions, yielding 19-epi-vindolinine. This epimerization is confirmed by NMR analysis, where H18 chemical shifts differ by 0.4 ppm between epimers . Hydrolase 2 (HL2) further cyclizes intermediates into venalstonine (C2–C18 bridged isomer), demonstrating the role of enzymatic cascades in stereochemical diversification .

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry reveals diagnostic fragments (Fig. 2):

-

m/z 93 : Loss of β-picoline ion via C7–C8 bond cleavage.

-

m/z 174 : Cleavage at C4–C5 with retention of the indole moiety.

-

m/z 249 : Expulsion of CH₂CHCO₂CH₃ fragment via six-membered transition state .

Deuteration studies (e.g., Na-CD₂H substitution) confirm hydrogen migration during fragmentation, aiding structural assignment .

Functional Group Reactivity

The carbomethoxy group at C3 participates in LiAlH₄ reduction, yielding hydroxymethyl derivatives. N-Acylation (e.g., with acetic anhydride) modifies the indole nitrogen, altering solubility and bioactivity . These reactions underscore vindolinine’s versatility as a synthetic intermediate.

Biomimetic Coupling Reactions

Vindolinine derivatives serve as precursors in Fe(III)-promoted couplings with catharanthine, mirroring vinblastine biosynthesis . Such reactions exploit the molecule’s electron-rich indole system for C–C bond formation, though yields depend on stereochemical control at C19 .

Propriétés

Numéro CAS |

976-78-3 |

|---|---|

Formule moléculaire |

C21H26Cl2N2O2 |

Poids moléculaire |

409.3 |

Nom IUPAC |

methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate;dihydrochloride |

InChI |

InChI=1S/C21H24N2O2.2ClH/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2;;/h3-8,13,15,18,22H,9-12H2,1-2H3;2*1H/t13-,15+,18+,19+,20-,21-;;/m1../s1 |

Clé InChI |

AZCNDDPKXMVQEE-RVNMPQILSA-N |

SMILES |

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl |

SMILES isomérique |

C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl |

SMILES canonique |

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.